molecular formula C15H22N2O3 B11818581 tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11818581
M. Wt: 278.35 g/mol
InChI Key: GYDLDHRULQBFQZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, base catalysts for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors in the body.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate

Uniqueness

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of piperidine and pyridine rings, along with the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-5-4-6-12(17)11-7-8-13(18)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18)

InChI Key

GYDLDHRULQBFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CNC(=O)C=C2

Origin of Product

United States

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